molecular formula C33H47N5O8S B1196185 9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate CAS No. 14271-05-7

9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate

Cat. No.: B1196185
CAS No.: 14271-05-7
M. Wt: 673.8 g/mol
InChI Key: TZGKQIBPZOZAKF-PJLVGBPESA-N
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Description

Dihydroergocryptine mesylate is a semi-synthetic ergot alkaloid belonging to the ergoline group. It is primarily used as a dopamine agonist in the treatment of Parkinson’s disease. The compound is known for its ability to mimic the effects of dopamine, thereby alleviating symptoms associated with dopamine deficiency in Parkinson’s patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroergocryptine mesylate is synthesized through the hydrogenation of ergocryptine, an ergot alkaloid. The process involves the reduction of the double bonds in the ergoline ring system. The hydrogenation is typically carried out using a palladium or platinum catalyst under controlled conditions of temperature and pressure .

Industrial Production Methods: Industrial production of dihydroergocryptine mesylate involves large-scale hydrogenation of ergocryptine. The process is optimized to ensure high yield and purity of the final product. The mesylate salt is formed by reacting dihydroergocryptine with methanesulfonic acid, resulting in dihydroergocryptine mesylate .

Types of Reactions:

    Oxidation: Dihydroergocryptine mesylate can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

    Reduction: The compound itself is a product of the reduction of ergocryptine.

    Substitution: Various substitution reactions can occur at the nitrogen atoms in the ergoline ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions under basic conditions.

Major Products Formed:

Scientific Research Applications

Dihydroergocryptine mesylate has a wide range of applications in scientific research:

Mechanism of Action

Dihydroergocryptine mesylate exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to improved motor function and reduced symptoms of Parkinson’s disease. The compound also interacts with adrenergic and serotonin receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

  • Dihydroergocornine
  • Dihydroergocristine
  • Dihydro-alpha-ergocryptine

Comparison: Dihydroergocryptine mesylate is unique among its similar compounds due to its specific affinity for dopamine receptors and its effectiveness in treating Parkinson’s disease. While other ergot alkaloids like dihydroergocornine and dihydroergocristine also have pharmacological activities, dihydroergocryptine mesylate is particularly noted for its long half-life and continuous stimulation of dopaminergic receptors .

Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,22-,24-,25+,26+,31-,32+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGKQIBPZOZAKF-PJLVGBPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931605
Record name N-[10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid--methanesulfonic acid (1/1)
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Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14271-05-7, 29261-93-6
Record name Dihydro-α-ergocryptine mesylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergotaman-3′,6′,18-trione, 9,10-dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)-, (5′α,10α)-, methanesulfonate (salt)
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Record name Dihydro-alpha-ergocryptine mesylate
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Record name alpha-Dihydroergocriptine methane sulfonate
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Record name N-[10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid--methanesulfonic acid (1/1)
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Record name 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulphonate
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Record name 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
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Record name DIHYDRO-.ALPHA.-ERGOCRYPTINE MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
Reactant of Route 2
9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
Reactant of Route 3
Reactant of Route 3
9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
Reactant of Route 4
9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
Reactant of Route 5
9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
Reactant of Route 6
9,10alpha-Dihydro-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulfonate
Customer
Q & A

Q1: Are there any known metabolites of dihydroergocryptine mesylate detected in humans?

A4: While the specific metabolites haven't been fully characterized, research utilizing radiolabeled dihydroergocryptine mesylate confirms the presence of metabolites in the urine of healthy volunteers []. This finding, coupled with the low urinary excretion of the parent compound, highlights the significant role of hepatic metabolism in the drug's disposition. Further studies are needed to isolate and identify these metabolites to understand their potential pharmacological activity and contribution to the overall effects of dihydroergocryptine mesylate.

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